molecular formula C12H15ClFNS2 B14897108 n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine

n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine

Cat. No.: B14897108
M. Wt: 291.8 g/mol
InChI Key: ILLBBQAPQFDGDK-UHFFFAOYSA-N
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Description

The compound “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” is a complex organic molecule that features a combination of a dithiane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include the formation of the dithiane ring followed by the introduction of the substituted phenyl group through a series of nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl group or the dithiane ring.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the dithiane ring would yield sulfoxides or sulfones, while substitution reactions on the phenyl ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the dithiane ring and the substituted phenyl group could impart biological activity, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other dithiane derivatives or substituted phenylmethanamines. Examples could be:

  • 1,4-Dithiane-2,5-diol
  • 2-Chloro-6-fluorobenzylamine

Uniqueness

The uniqueness of “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H15ClFNS2

Molecular Weight

291.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-(1,4-dithian-2-yl)methanamine

InChI

InChI=1S/C12H15ClFNS2/c13-11-2-1-3-12(14)10(11)7-15-6-9-8-16-4-5-17-9/h1-3,9,15H,4-8H2

InChI Key

ILLBBQAPQFDGDK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CS1)CNCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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